10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine
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Overview
Description
Mequitazine N-oxide is a derivative of mequitazine, a histamine H1 antagonist commonly used as an antihistamine for the treatment of allergies and rhinitis . Mequitazine N-oxide retains the core structure of mequitazine but includes an additional oxygen atom, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mequitazine N-oxide typically involves the oxidation of mequitazine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the phenothiazine core .
Industrial Production Methods
Industrial production of Mequitazine N-oxide follows similar principles but is optimized for scale. This involves the use of continuous flow reactors and controlled addition of oxidizing agents to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Mequitazine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert Mequitazine N-oxide back to mequitazine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Mequitazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Mequitazine N-oxide has several applications in scientific research:
Biology: Studied for its potential effects on histamine receptors and related biological pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to mequitazine.
Industry: Utilized in the development of new antihistamine drugs and related compounds.
Mechanism of Action
Mequitazine N-oxide exerts its effects by binding to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, leading to temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose . The additional oxygen atom in Mequitazine N-oxide may influence its binding affinity and duration of action.
Comparison with Similar Compounds
Similar Compounds
Mequitazine: The parent compound, used as an antihistamine.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness
Mequitazine N-oxide is unique due to its additional oxygen atom, which can influence its chemical reactivity and pharmacological properties.
Properties
CAS No. |
62657-86-7 |
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Molecular Formula |
C20H22N2OS |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
10-[(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C20H22N2OS/c23-22-11-9-15(10-12-22)16(14-22)13-21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-8,15-16H,9-14H2 |
InChI Key |
MHZVWSKNBSTRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53)[O-] |
Origin of Product |
United States |
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